2-溴-6-氟苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

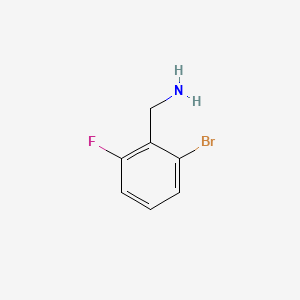

2-Bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C7H7BrFN . It is also known by other names such as (2-Bromo-6-fluorophenyl)methanamine and Benzenemethanamine . The compound has a molecular weight of 204.04 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorobenzylamine can be represented by the InChI stringInChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 . The compound has a topological polar surface area of 26 Ų and contains 10 heavy atoms . The compound is canonicalized . Physical And Chemical Properties Analysis

2-Bromo-6-fluorobenzylamine has a molecular weight of 204.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 202.97459 g/mol . The compound has a complexity of 110 .科学研究应用

氟取代效应

已使用旋转光谱和量子化学方法研究了环氟化对 2-氟苄胺等分子的结构和动力学性质的影响。这项研究突出了氟化对这些分子的柔性和隧穿路径的影响,这对于了解它们在各种应用中的行为至关重要 (Calabrese 等人,2013)。

在 PET 放射性示踪剂中的合成和应用

已合成与 2-溴-6-氟苄胺相关的化合物 4-[(18)F]氟苄胺,用于 PET 放射性示踪剂。该合成展示了此类化合物在医学影像领域的应用,为新型诊断工具的开发做出了贡献 (Koslowsky 等人,2010)。

肝微粒体代谢研究

已经对大鼠肝微粒体中卤代苯胺的代谢进行了研究,包括与 2-溴-6-氟苄胺类似的化合物。这些研究对于了解此类化合物代谢途径和在生物系统中的潜在相互作用至关重要 (Boeren 等人,1992)。

在不对称合成中的作用

已使用与 2-溴-6-氟苄胺类似的化合物开发了重要的医药中间体,如 l-6-[18F]氟多巴的不对称合成。这项研究强调了此类卤代化合物在合成专用药物中的作用 (Lemaire 等人,1991)。

光谱性质研究

已经研究了卤素取代基对与 2-溴-6-氟苄胺密切相关的苯并噻唑的光谱性质的影响。此类研究对于设计和优化荧光团和其他光谱剂至关重要 (Misawa 等人,2019)。

在超分子体系中的应用

与 2-溴-6-氟苄胺类似的氯苄胺或溴苄胺等化合物的使用产生了多样化的超分子结构。这项研究展示了不同的取代基如何控制超分子化学中的晶体结构 (Tanaka 等人,2014)。

作用机制

Target of Action

It is used as a reactant in the synthesis of benzopyrrolizidine derivatives .

Mode of Action

It is known to participate in multicomponent/palladium-catalyzed cascade reactions .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of 2-Bromo-6-fluorobenzylamine is the formation of benzopyrrolizidine derivatives via multicomponent/palladium-catalyzed cascade reaction

生化分析

Biochemical Properties

2-Bromo-6-fluorobenzylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for various enzymes. For instance, it can interact with enzymes involved in the metabolism of halogenated compounds, leading to the formation of reactive intermediates. These interactions are crucial for understanding the metabolic pathways and the role of halogenated benzylamines in biochemical processes .

Cellular Effects

The effects of 2-Bromo-6-fluorobenzylamine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, 2-Bromo-6-fluorobenzylamine can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. These effects highlight the compound’s potential as a tool for studying cellular functions and biochemical pathways .

Molecular Mechanism

At the molecular level, 2-Bromo-6-fluorobenzylamine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Bromo-6-fluorobenzylamine can inhibit enzymes involved in the detoxification of halogenated compounds, thereby affecting cellular metabolism. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-fluorobenzylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-fluorobenzylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to 2-Bromo-6-fluorobenzylamine can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of 2-Bromo-6-fluorobenzylamine in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 2-Bromo-6-fluorobenzylamine can induce toxic effects, such as oxidative stress and cellular damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental studies .

Transport and Distribution

The transport and distribution of 2-Bromo-6-fluorobenzylamine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on cellular function .

属性

IUPAC Name |

(2-bromo-6-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTVJPXDXFSEIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477269 |

Source

|

| Record name | 2-Bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261723-29-9 |

Source

|

| Record name | 2-Bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)